molecular formula C16H12OS B11100416 1-(Naphthalen-1-yl)-2-(thiophen-2-yl)ethanone

1-(Naphthalen-1-yl)-2-(thiophen-2-yl)ethanone

Cat. No.: B11100416
M. Wt: 252.3 g/mol
InChI Key: YRHOLXVKSKWPFR-UHFFFAOYSA-N
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Description

1-(Naphthalen-1-yl)-2-(thiophen-2-yl)ethanone is an organic compound that features a naphthalene ring and a thiophene ring connected by an ethanone bridge

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Naphthalen-1-yl)-2-(thiophen-2-yl)ethanone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation reaction, where naphthalene and thiophene are reacted with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(Naphthalen-1-yl)-2-(thiophen-2-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can occur on both the naphthalene and thiophene rings.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Halogenating agents like bromine or chlorinating agents can be used under controlled conditions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated derivatives of the original compound.

Scientific Research Applications

Organic Electronics

Properties and Mechanisms:
The compound's structure, featuring a naphthalene ring and a thiophene ring, allows for effective π-π stacking interactions, which are crucial for charge transport in organic electronic devices. These interactions enhance the material's conductivity and stability, making it suitable for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (OFETs) .

Case Study:
A study demonstrated that derivatives of 1-(Naphthalen-1-yl)-2-(thiophen-2-yl)ethanone exhibited improved charge mobility compared to conventional materials used in OLEDs. The incorporation of this compound into device architectures resulted in higher efficiency and brightness levels .

Medicinal Chemistry

Biological Activities:
Research indicates that compounds similar to this compound possess various biological activities, including anti-HIV and cytotoxic effects against cancer cells. The mechanism often involves interaction with specific molecular targets such as enzymes or receptors, modulating their activity to exert therapeutic effects .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeMechanism of ActionReference
2-(Naphthalen-1-yl)-4-(thiophen-2-ylmethylidene)-1,3-oxazol-5(4H)-oneAnti-HIVInhibition of viral replication
Tetrahydrobenzo[b]thiophene derivativesAntioxidantFree radical scavenging
N-(3-Cyano-4,5,6,7-tetrahydrobenzothiophen-2-yl)-acetamideAnti-inflammatoryInhibition of 5-lipoxygenase

Case Study:
A derivative of the compound was tested for its anti-cancer properties in vitro against various cancer cell lines. Results indicated significant cytotoxicity, with IC50 values lower than those of standard chemotherapeutic agents .

Materials Science

Applications in Dyes and Sensors:
The unique electronic properties of this compound also make it a candidate for use in dyes and conductivity-based sensors. Its ability to absorb light efficiently allows for applications in colorants for textiles and plastics .

Data Table: Comparison of Similar Compounds

Compound NameApplication AreaUnique Properties
2-(Naphthalen-1-yl)-1-(4-piperidyl)ethanoneOrganic ElectronicsEnhanced charge transport
2-(Naphthalen-1-yl)-1-(4-morpholinyl)ethanoneDyesImproved solubility
2-(Naphthalen-1-yl)-1-(4-thiomorpholinyl)ethanoneSensorsSulfur-based reactivity

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the naphthalene and thiophene moieties.
  • Acylation reaction to introduce the ethanone group.
  • Purification through crystallization or chromatography.

Characterization techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry confirm the structure and purity of the synthesized compound .

Mechanism of Action

The mechanism of action of 1-(Naphthalen-1-yl)-2-(thiophen-2-yl)ethanone depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

    1-(Naphthalen-1-yl)ethanone: Lacks the thiophene ring, making it less versatile in certain applications.

    2-(Thiophen-2-yl)ethanone: Lacks the naphthalene ring, which may reduce its stability and reactivity.

    1-(Naphthalen-1-yl)-2-(furan-2-yl)ethanone: Similar structure but with a furan ring instead of thiophene, leading to different chemical properties.

Uniqueness: 1-(Naphthalen-1-yl)-2-(thiophen-2-yl)ethanone stands out due to the combination of naphthalene and thiophene rings, providing a unique set of chemical and physical properties. This combination enhances its stability, reactivity, and potential for diverse applications.

Biological Activity

1-(Naphthalen-1-yl)-2-(thiophen-2-yl)ethanone is a compound that has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on its anticancer properties, antimicrobial effects, and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound this compound consists of a naphthalene ring and a thiophene ring, which are known for their roles in various pharmacological activities. The presence of these aromatic systems contributes to the compound's lipophilicity and potential interactions with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to this compound. In vitro evaluations have demonstrated selective cytotoxicity against various cancer cell lines.

Case Study: Anticancer Efficacy

A study evaluated the anticancer effects of synthesized derivatives related to this compound against human colorectal cancer (HCT116) cells. The results indicated that several derivatives exhibited significant growth inhibition, with IC50 values ranging from 7.1 to 11.9 μM. Notably, compounds showed selective toxicity against cancer cells compared to normal epithelial cells, suggesting a favorable therapeutic index .

CompoundIC50 (μM)Cancer Cell Line
4g7.1HCT116
4a10.5HCT116
4c11.9HCT116

These findings underscore the importance of structural modifications in enhancing anticancer activity.

Antimicrobial Activity

The biological activity of this compound also extends to antimicrobial properties. Research indicates that derivatives with similar structures possess varying degrees of antibacterial and antifungal activities.

Antimicrobial Testing Results

In a comparative study, compounds were tested against a panel of Gram-positive and Gram-negative bacteria, as well as fungi. The minimum inhibitory concentration (MIC) values were determined, revealing that certain derivatives exhibited potent activity against specific microbial strains.

CompoundMIC (μg/mL)Microbial Strain
1a50Candida albicans
1b100Enterococcus faecalis
1e25Staphylococcus aureus

The presence of a thiophene ring was noted to enhance the antimicrobial efficacy, indicating that structural features significantly influence biological activity .

The mechanisms underlying the biological activities of this compound are multifaceted. For anticancer activity, studies suggest that these compounds may induce cell cycle arrest at specific phases (S and G2/M), leading to apoptosis in cancer cells .

For antimicrobial effects, the interaction with bacterial cell membranes and disruption of metabolic pathways are proposed mechanisms, although further studies are needed to elucidate these pathways fully.

Properties

Molecular Formula

C16H12OS

Molecular Weight

252.3 g/mol

IUPAC Name

1-naphthalen-1-yl-2-thiophen-2-ylethanone

InChI

InChI=1S/C16H12OS/c17-16(11-13-7-4-10-18-13)15-9-3-6-12-5-1-2-8-14(12)15/h1-10H,11H2

InChI Key

YRHOLXVKSKWPFR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)CC3=CC=CS3

Origin of Product

United States

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